molecular formula C9H12F3N3O4S B15341429 1-(p-Trifluoromethylbenzyl)guanidine hemihydrogensulfate CAS No. 14629-09-5

1-(p-Trifluoromethylbenzyl)guanidine hemihydrogensulfate

Cat. No.: B15341429
CAS No.: 14629-09-5
M. Wt: 315.27 g/mol
InChI Key: LTWWFBZTNRJBBZ-UHFFFAOYSA-N
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Description

(azaniumylcarbonimidoyl)-[[4-(trifluoromethyl)phenyl]methyl]azaniumsulfate is a chemical compound with a complex structure that includes azaniumylcarbonimidoyl and trifluoromethylphenyl groups. This compound is primarily used in experimental and research settings due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (azaniumylcarbonimidoyl)-[[4-(trifluoromethyl)phenyl]methyl]azaniumsulfate typically involves multiple steps, including the preparation of intermediate compounds. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired product is obtained. Detailed synthetic routes and conditions are usually documented in specialized chemical literature and patents.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger volumes, ensuring consistent quality, and implementing safety measures to handle potentially hazardous reagents and by-products. The exact methods can vary depending on the manufacturer and the intended application of the compound.

Chemical Reactions Analysis

Types of Reactions

(azaniumylcarbonimidoyl)-[[4-(trifluoromethyl)phenyl]methyl]azaniumsulfate can undergo various chemical reactions, including:

    Oxidation: This reaction involves the loss of electrons and can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: This reaction involves the gain of electrons and can be facilitated by reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another and can be facilitated by reagents such as halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, reducing agents, and solvents like water, ethanol, or acetone. The conditions for these reactions typically require controlled temperatures, pressures, and pH levels to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used

Scientific Research Applications

(azaniumylcarbonimidoyl)-[[4-(trifluoromethyl)phenyl]methyl]azaniumsulfate has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of (azaniumylcarbonimidoyl)-[[4-(trifluoromethyl)phenyl]methyl]azaniumsulfate involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (azaniumylcarbonimidoyl)-[[4-(trifluoromethyl)phenyl]methyl]azaniumsulfate include other azaniumylcarbonimidoyl derivatives and trifluoromethylphenyl compounds. These compounds share structural similarities but may differ in their chemical properties and applications.

Uniqueness

The uniqueness of (azaniumylcarbonimidoyl)-[[4-(trifluoromethyl)phenyl]methyl]azaniumsulfate lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications, offering unique advantages over other similar compounds .

Properties

CAS No.

14629-09-5

Molecular Formula

C9H12F3N3O4S

Molecular Weight

315.27 g/mol

IUPAC Name

[amino(azaniumylidene)methyl]-[[4-(trifluoromethyl)phenyl]methyl]azanium;sulfate

InChI

InChI=1S/C9H10F3N3.H2O4S/c10-9(11,12)7-3-1-6(2-4-7)5-15-8(13)14;1-5(2,3)4/h1-4H,5H2,(H4,13,14,15);(H2,1,2,3,4)

InChI Key

LTWWFBZTNRJBBZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C[NH2+]C(=[NH2+])N)C(F)(F)F.[O-]S(=O)(=O)[O-]

Origin of Product

United States

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